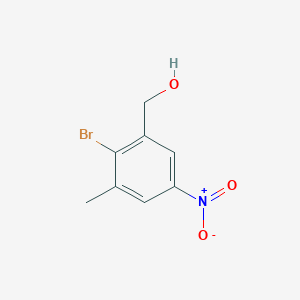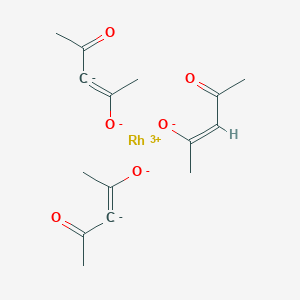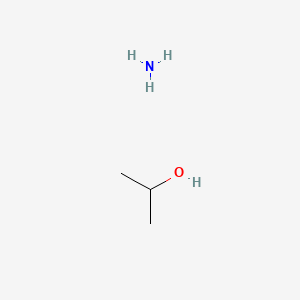
8-imino-3,7-dimethyl-10-phenylphenazin-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as 8-imino-3,7-dimethyl-10-phenylphenazin-2-amine;hydrochloride is a specific allergen component used in the diagnosis of allergic conditions. It is part of the ImmunoCAP™ Grass Allergen Components, which measure specific immunoglobulin E antibodies to aid in diagnosing allergic conditions .
Preparation Methods
The preparation methods for 8-imino-3,7-dimethyl-10-phenylphenazin-2-amine;hydrochloride involve the synthesis of allergen components. These components are purified proteins, either natural or recombinant, used to identify and quantify the levels of immunoglobulin E antibodies at the molecular level . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed.
Chemical Reactions Analysis
8-imino-3,7-dimethyl-10-phenylphenazin-2-amine;hydrochloride, being an allergen component, does not typically undergo chemical reactions like oxidation, reduction, or substitution. Instead, it is used in immunoassays to measure the presence of specific immunoglobulin E antibodies in human serum and plasma . The major product formed from these reactions is the quantification of immunoglobulin E antibodies, which helps in diagnosing allergic conditions.
Scientific Research Applications
8-imino-3,7-dimethyl-10-phenylphenazin-2-amine;hydrochloride is primarily used in scientific research related to allergy diagnosis. It is an essential tool for measuring specific immunoglobulin E antibodies, which appear in human serum and plasma as a result of sensitization to a specific allergen . This measurement provides an objective assessment of sensitization to an allergen at the molecular level. The ImmunoCAP™ Allergen Component tests offer the unique opportunity to assess a person’s allergic sensitization pattern at the protein level, aiding in the diagnosis and management of allergic diseases .
Mechanism of Action
The mechanism of action of 8-imino-3,7-dimethyl-10-phenylphenazin-2-amine;hydrochloride involves its use in immunoassays to measure specific immunoglobulin E antibodies. These antibodies are produced by the immune system in response to exposure to allergens. The ImmunoCAP™ Allergen Component tests employ purified, individual allergen proteins to identify and quantify the levels of immunoglobulin E antibodies at the molecular level . This helps in determining the allergic sensitization pattern of an individual.
Comparison with Similar Compounds
8-imino-3,7-dimethyl-10-phenylphenazin-2-amine;hydrochloride is unique in its specific application for measuring immunoglobulin E antibodies related to grass allergens. Similar compounds include other ImmunoCAP™ Grass Allergen Components such as rPhl p 1, rPhl p 2, rPhl p 6, and rPhl p 12, which are also used to measure specific immunoglobulin E antibodies for different grass allergens . Each of these components targets different allergen proteins, providing a comprehensive assessment of allergic sensitization patterns.
Properties
IUPAC Name |
8-imino-3,7-dimethyl-10-phenylphenazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11,21H,22H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNMXWOEAZSJKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C3=CC(=N)C(=CC3=N2)C)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N)N(C3=CC(=N)C(=CC3=N2)C)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B8139587.png)

![[6-[[(3E,5E,9E,13E,15E)-11-ethyl-8-hydroxy-12-[3-hydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B8139609.png)


![[6-(Dimethylamino)-4-methylpyridin-3-yl]boronic acid;dihydrochloride](/img/structure/B8139638.png)

![1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B8139652.png)
![N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B8139663.png)
![2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline](/img/structure/B8139683.png)



